molecular formula C40H40O12 B1233285 Boehmenan

Boehmenan

Cat. No.: B1233285
M. Wt: 712.7 g/mol
InChI Key: OVFZHMPISOASDF-CIQYAKOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boehmenan is a natural product found in Ochroma pyramidale, Hibiscus taiwanensis, and other organisms with data available.

Scientific Research Applications

Efficacy Against Cancer Cell Lines

Numerous studies have highlighted the cytotoxic effects of Boehmenan against various cancer cell lines:

Cancer Cell Line Effect Observed
A431 (skin cancer)Induction of apoptosis via caspase activation and ROS generation
A549 (lung cancer)Cell cycle arrest and apoptosis induction
MCF-7 (breast cancer)Significant cytotoxicity observed

This compound has shown potential as a therapeutic agent across different types of cancers, indicating its broad applicability.

Case Studies

  • A431 Skin Cancer Cells : In a controlled study, this compound was shown to induce significant apoptosis in A431 cells through upregulation of p21 and downregulation of Bcl-2. The study utilized Western blot analysis to confirm the modulation of various apoptotic markers and demonstrated that this compound's effects were concentration-dependent .
  • Lung Cancer Models : Research on lung cancer models indicated that this compound effectively inhibited cell proliferation by inducing ROS production and activating apoptotic pathways. This suggests its potential as a chemotherapeutic agent for lung cancer treatment .
  • Wnt/β-Catenin Pathway Modulation : Another study highlighted this compound's ability to inhibit the Wnt/β-catenin signaling pathway, which is implicated in various cancers. This modulation could provide a novel approach for targeting tumors reliant on this pathway for growth and survival .

Properties

Molecular Formula

C40H40O12

Molecular Weight

712.7 g/mol

IUPAC Name

3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C40H40O12/c1-46-33-19-24(7-12-30(33)41)9-15-37(44)50-17-5-6-26-18-28-29(23-51-38(45)16-10-25-8-13-31(42)34(20-25)47-2)39(52-40(28)36(21-26)49-4)27-11-14-32(43)35(22-27)48-3/h7-16,18-22,29,39,41-43H,5-6,17,23H2,1-4H3/b15-9+,16-10+/t29-,39+/m1/s1

InChI Key

OVFZHMPISOASDF-CIQYAKOOSA-N

SMILES

COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC(=C(C=C5)O)OC

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2COC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)/C=C/C5=CC(=C(C=C5)O)OC

Canonical SMILES

COC1=CC(=CC2=C1OC(C2COC(=O)C=CC3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC)CCCOC(=O)C=CC5=CC(=C(C=C5)O)OC

Synonyms

boehmenan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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